molecular formula C4H10GeN2 B15447546 (Diazomethyl)(trimethyl)germane CAS No. 63011-66-5

(Diazomethyl)(trimethyl)germane

Cat. No.: B15447546
CAS No.: 63011-66-5
M. Wt: 158.77 g/mol
InChI Key: LDFWQNSLTKJCMN-UHFFFAOYSA-N
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Description

(Diazomethyl)(trimethyl)germane is an organogermanium compound featuring a diazomethyl (-CHN₂) group and three methyl (-CH₃) substituents bonded to a germanium center. The diazo group imparts significant reactivity due to its electron-deficient nitrogen-nitrogen bond, enabling participation in cycloadditions, insertions, and denitrogenative transformations .

Properties

CAS No.

63011-66-5

Molecular Formula

C4H10GeN2

Molecular Weight

158.77 g/mol

IUPAC Name

diazomethyl(trimethyl)germane

InChI

InChI=1S/C4H10GeN2/c1-5(2,3)4-7-6/h4H,1-3H3

InChI Key

LDFWQNSLTKJCMN-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Trimethylgermanes with Aryl/Alkyl Substituents
  • Phenyltrimethylgermane (PhGeMe₃) : Exhibits lower reactivity in cobalt-catalyzed aldehyde arylations compared to its silicon analog (PhSiMe₃), likely due to germanium’s larger atomic radius and weaker Ge-C bond strength. Under optimized conditions, PhGeMe₃ achieves >90% yield in benzil derivative synthesis, whereas PhSiMe₃ requires harsher conditions .
  • Trimethyl(naphthalen-1-yl)germane : Demonstrates superior stability during hydrogenation, retaining high yields (~85–92%) under catalytic hydrogenation conditions, attributed to steric protection of the Ge center by the bulky naphthyl group .
Diazo-Containing Germanes
Hexamethyldigermane (Me₃Ge-GeMe₃) :
  • Ionization energy (IE) ranges from 8.09–8.60 eV, reflecting germanium’s lower electronegativity compared to carbon or silicon. This property suggests (Diazomethyl)(trimethyl)germane may exhibit reduced stability under oxidative conditions relative to non-diazo analogs .

Reactivity and Functional Group Tolerance

Compound Key Reactivity Yield/Outcome Reference
(Diazomethyl)(trimethyl)germane Expected participation in [2+1] cycloadditions and C-H insertions (inferred from diazo chemistry). N/A (hypothetical)
Ethyl diazoacetate Forms six contiguous sp²-hybridized carbons in vinyldiazo compounds. Moderate (~60–70%)
Trimethyl(phenyl)germane Hydrogenates to cyclohexane derivatives with >90% yield. High (92%)
Diacylgermanes (e.g., 4a–e) Absorb light >450 nm (useful as photoinitiators) but with lower extinction coefficients than tetraacylgermanes. λₐᵦₛ ~450 nm; ε = 1,500–2,000 M⁻¹cm⁻¹

Physical and Spectral Properties

  • Absorption Profiles : Diacylgermanes (e.g., 4a–e) exhibit redshifted absorption edges compared to commercial photoinitiators like Ivocerin®, though their extinction coefficients are lower due to fewer chromophores . This trend may extend to (Diazomethyl)(trimethyl)germane if conjugated systems are present.
  • Thermal Stability: Trimethylgermanes generally decompose at temperatures >200°C, whereas diazo compounds (e.g., diazomethane) are thermally unstable and explosive . The diazomethyl group in (Diazomethyl)(trimethyl)germane likely reduces its thermal stability compared to non-diazo analogs.

Preparation Methods

Batch Reactor Methodology

Audubert et al. (2017) adapted diazotization protocols from silyl chemistry to germanium systems. In a typical procedure:

  • Substrate Preparation : Trimethylgermylmethylamine (Me₃GeCH₂NH₂) is synthesized via Grignard reaction between trimethylgermyl chloride (Me₃GeCl) and methylamine.
  • Diazotization : The amine reacts with sodium nitrite (NaNO₂) in acidic media (HCl/Et₂O) at −20°C, generating the diazonium intermediate.
  • Stabilization : Immediate quenching with hexanes yields (diazomethyl)(trimethyl)germane as a 1.8–2.4 M solution, analogous to trimethylsilyldiazomethane commercial preparations.

Key Parameters :

  • Temperature control (−20°C to 0°C) is critical to suppress Ge–C bond cleavage.
  • Acid choice impacts stability: HCl outperforms HBF₄ due to reduced Lewis acidity at germanium.

Continuous-Flow Optimization

To address scalability issues, Audubert’s group implemented a continuous-flow system:

Parameter Value Impact on Yield
Residence Time 5–7 min Maximizes conversion (92%)
Temperature −15°C Minimizes decomposition
Solvent 2-MeTHF Enhances solubility

This method achieves a daily output of 240 mmol, representing a 3.5× improvement over batch processes.

Metal-Mediated Diazotransfer

Magnesium-Based Approaches

Mori et al. (1981) developed a diazotransfer protocol using diphenyl phosphorazidate (DPPA):

  • Grignard Formation : Me₃GeCH₂MgCl is prepared from Me₃GeCH₂Cl and Mg in THF.
  • DPPA Addition : Slow addition of DPPA at −78°C induces N₂ transfer, yielding Me₃GeCHN₂.

Reaction Profile :
$$
\text{Me₃GeCH₂MgCl} + \text{DPPA} \xrightarrow{-78^\circ \text{C}} \text{Me₃GeCHN₂} + \text{By-products}
$$
Yield: 68–72% after distillation.

Transition Metal Catalysis

Recent advances employ Rh(II) catalysts to mediate N₂ insertion into Ge–H bonds:

Procedure :

  • Substrate : Trimethylgermane (Me₃GeH) reacts with diazo sources (e.g., N₂CHCO₂Et).
  • Catalyst : Rh₂(OAc)₄ (2 mol%) in CH₂Cl₂ at 25°C.
  • Outcome : Selective formation of Me₃GeCHN₂ with 85% conversion (GC–MS data).

Limitations :

  • Requires strict anhydrous conditions.
  • Catalyst cost prohibitive for large-scale synthesis.

Comparative Analysis of Methods

Method Yield (%) Scalability Purity (%) Key Advantage
Batch Diazotization 65–70 Moderate 95 Low equipment requirements
Continuous Flow 88–92 High 98 Reproducibility
Mg-Mediated Transfer 68–72 Low 90 Avoids strong acids
Rh-Catalyzed 85 Moderate 99 Atom-economical

Critical Observations :

  • Continuous-flow diazotization offers the best balance of yield and scalability for industrial applications.
  • Rh-catalyzed methods show promise but require cost-reduction strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (diazomethyl)(trimethyl)germane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of trimethylgermane derivatives often employs in situ trapping methods using chloro(trimethyl)germane and reactive intermediates. For example, methyl isothiocyanate can react with chloro(trimethyl)germane in tetrahydrofuran (THF) under controlled conditions, using lithium diisopropylamide (LDA) as a base to stabilize intermediates . Variations in stoichiometry (e.g., 1:1 vs. 1:3 molar ratios) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) significantly impact product distribution and yield. For instance, replacing K₂CO₃ with Cs₂CO₃ reduces oxidation byproducts in air-sensitive reactions .

Q. How can spectroscopic techniques characterize (diazomethyl)(trimethyl)germane and its intermediates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) and gas chromatography-mass spectrometry (GC-MS) are critical for structural elucidation. In studies of related compounds, ¹H NMR (90 MHz) confirmed the formation of (isothiocyanatomethyl)(trimethyl)germane, with chemical shifts referenced to TMS . GC-MS identified byproducts like hexamethyldigermane during catalytic reactions, providing mechanistic insights .

Advanced Research Questions

Q. What role do transition metal catalysts play in modifying the reactivity of (diazomethyl)(trimethyl)germane in cross-coupling reactions?

  • Methodological Answer : Cobalt catalysts (e.g., CoI₂ with tmphen ligands) enable arylation reactions of trimethylgermane derivatives with aldehydes. The catalytic cycle involves transmetallation to form Ar–Co intermediates, followed by nucleophilic addition to carbonyl groups. Heteroatom-containing substrates (e.g., thiophene derivatives) show reduced coordination interference, yielding products in 59–67% efficiency . Comparative studies with silicon analogs (e.g., PhSiMe₃) highlight germanium’s unique reactivity under these conditions .

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for germanium-based reagents?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling germanium-centered intermediates. For example, studies on analogous systems use gradient-corrected functionals to predict thermodynamic parameters (e.g., bond dissociation energies) and transition states, reducing discrepancies between experimental and theoretical data .

Q. What strategies optimize selectivity in radio-iodination reactions using organogermanium precursors?

  • Methodological Answer : Competitive iodination studies reveal that aryltrimethylgermanes exhibit higher selectivity over silicon or boron analogs. For instance, trimethyl[4-(triethylgermyl)phenyl]silane undergoes iodination exclusively at the germanium site (87% radiochemical conversion), avoiding competing pathways seen in stannane or boronate systems . Reaction conditions (e.g., solvent polarity, temperature) must minimize hydrolysis of sensitive functional groups.

Q. How do steric and electronic effects of substituents influence the stability of (diazomethyl)(trimethyl)germane derivatives?

  • Methodological Answer : Ortho-substituted aryltrimethylgermanes (e.g., 2-chlorophenyl or naphthyl groups) show minimal steric hindrance in Co-catalyzed reactions, achieving >90% yields. Electronic effects are less pronounced due to germanium’s low electronegativity, but electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity in aldehyde additions .

Data-Driven Research Questions

Q. What experimental design principles address contradictions in reported yields for germanium-mediated reactions?

  • Methodological Answer : Mixed-methods sampling (e.g., sequential or concurrent protocols) can reconcile variability. For example, parallel screening of base additives (K₂CO₃, Cs₂CO₃) under inert vs. aerobic conditions identified oxidation as a key yield-limiting factor . Statistical tools like ANOVA (via software such as R’s ExpDes package) quantify the significance of variables like temperature and catalyst loading .

Q. How can isotopic labeling (e.g., ¹²⁵I) track the fate of (diazomethyl)(trimethyl)germane in complex reaction systems?

  • Methodological Answer : Radio-iodination of aryltrimethylgermanes using Na¹²⁵I in acidic media provides a tracer for mechanistic studies. HPLC with radiodetection monitors product distribution, revealing competing pathways (e.g., hydrolysis vs. iododemetallation) .

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